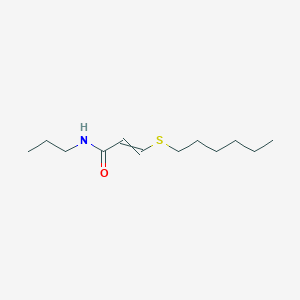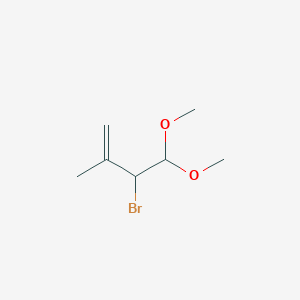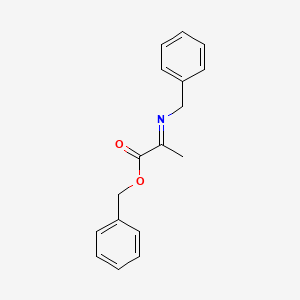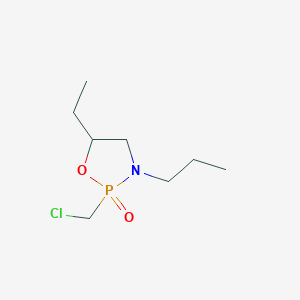
3-(Hexylsulfanyl)-N-propylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hexylsulfanyl)-N-propylprop-2-enamide is an organic compound characterized by the presence of a hexylsulfanyl group attached to a propylprop-2-enamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexylsulfanyl)-N-propylprop-2-enamide typically involves the reaction of hexylthiol with a suitable propylprop-2-enamide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hexylsulfanyl)-N-propylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding saturated amide.
Substitution: The hexylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Hexylsulfanyl)-N-propylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Hexylsulfanyl)-N-propylprop-2-enamide involves its interaction with specific molecular targets. For example, the compound may bind to enzymes or receptors, thereby modulating their activity. The hexylsulfanyl group can provide steric hindrance or electronic effects that influence the binding affinity and specificity of the compound. Additionally, the prop-2-enamide moiety may participate in hydrogen bonding or other interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Hexylsulfanyl)-N-propylprop-2-enamide analogs: Compounds with similar structures but different substituents on the hexylsulfanyl group or the prop-2-enamide backbone.
Sulfur-containing amides: Compounds with sulfur atoms in their structure, such as sulfoxides or sulfones.
Prop-2-enamide derivatives: Compounds with variations in the substituents on the prop-2-enamide moiety.
Uniqueness
This compound is unique due to the presence of both a hexylsulfanyl group and a prop-2-enamide moiety in its structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development in various fields.
Eigenschaften
CAS-Nummer |
64242-06-4 |
|---|---|
Molekularformel |
C12H23NOS |
Molekulargewicht |
229.38 g/mol |
IUPAC-Name |
3-hexylsulfanyl-N-propylprop-2-enamide |
InChI |
InChI=1S/C12H23NOS/c1-3-5-6-7-10-15-11-8-12(14)13-9-4-2/h8,11H,3-7,9-10H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
IBKCOEQCLPEVHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC=CC(=O)NCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)
![Diethyl [1-(dimethylamino)propan-2-yl]propanedioate](/img/structure/B14485030.png)




